molecular formula C7H5ClF2O2 B1398098 4-Chloro-2-(difluoromethoxy)phenol CAS No. 869088-27-7

4-Chloro-2-(difluoromethoxy)phenol

Cat. No.: B1398098
CAS No.: 869088-27-7
M. Wt: 194.56 g/mol
InChI Key: XXXULNQDTMIWJP-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethoxy)phenol is a synthetic organic compound with the molecular formula C7H5ClF2O2 It is characterized by the presence of a chloro group, a difluoromethoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethoxy)phenol typically involves the difluoromethylation of phenol derivatives. One common method is the reaction of phenol with chlorodifluoromethane (ClCF2H) in the presence of a base such as potassium hydroxide or potassium carbonate . This reaction proceeds under mild conditions and yields the desired difluoromethoxy-substituted phenol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of non-ozone depleting difluorocarbene reagents has provided more environmentally friendly alternatives for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethoxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chloro or difluoromethoxy groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

4-Chloro-2-(difluoromethoxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(difluoromethoxy)phenol is unique due to the presence of both a chloro and a difluoromethoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

4-Chloro-2-(difluoromethoxy)phenol, with the chemical formula C7_7H5_5ClF2_2O, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a phenolic structure with a chlorine atom and a difluoromethoxy group, which enhances its reactivity and solubility in organic solvents. Its molecular weight is approximately 194.57 g/mol.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that allow for the efficient formation of the desired compound while minimizing side products. The compound is characterized through various spectral analyses, which confirm its structural integrity and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly as a key intermediate in the development of new anticancer agents. It is part of a class of compounds designed to inhibit tubulin dynamics, which is crucial for cancer cell proliferation.

Key Findings:

  • Percentage Growth Inhibition (PGI): One analogue demonstrated a PGI of 65.12% against the SNB-19 glioblastoma cell line at a concentration of 10 µM .
  • Molecular Docking Studies: Docking studies indicate that this compound binds efficiently within the hydrophobic cavity of tubulin, surrounded by critical amino acid residues, with one compound showing a docking score of −8.030 kcal/mol .

Pharmacokinetics and Bioavailability

The transformation of this phenolic derivative into ionic liquids has been shown to enhance its bioavailability, making it more effective as a therapeutic agent. This process involves selecting appropriate cations and anions to form ionic liquids that improve drug delivery and absorption .

Enzyme Inhibition Studies

Research has also investigated the interaction of this compound with various enzymes, which may elucidate its pharmacodynamics:

  • Inhibitory Effects: Compounds similar to this compound have shown moderate inhibition against cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15), indicating potential anti-inflammatory properties .
  • Cholinesterase Inhibition: Similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), with some showing IC50_{50} values indicating significant activity .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes these comparisons:

Compound NameMolecular FormulaUnique Features
4-Chloro-2-(trifluoromethoxy)phenolC7_7H5_5ClF3_3OContains trifluoromethoxy instead of difluoromethoxy
4-Chloro-3-(difluoromethoxy)phenolC7_7H5_5ClF2_2ODifferent substitution pattern on the phenolic ring
4-Bromo-2-(difluoromethoxy)phenolC7_7H5_5BrF2_2OBromine substitution instead of chlorine
4-Nitro-2-(difluoromethoxy)phenolC7_7H5_5ClF2_2O2_2Nitro group introduces different electronic properties

These compounds illustrate how variations in halogen substituents and functional groups can significantly alter chemical behavior and biological activity.

Properties

IUPAC Name

4-chloro-2-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXULNQDTMIWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-2-(difluoromethoxy)bromobenzene (Preparation 27, 200 mg, 0.63 mmol) in THF (6 mL) was added bis-neopentylglycolatodiboron (149 mg, 0.660 mmol), potassium acetate (191 mg, 1.88 mmol) and Pd(dppf)Cl2 (23 mg, 0.031 mmol). The reaction mixture was heated to reflux for 4 hours before cooling and diluting with EtOAc and water. The organic layer was collected, washed with brine, dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in acetone (6 mL) and treated with a solution of oxone (1.64 g, 2.54 mmol) in water (6 mL). The reaction mixture was stirred at room temperature for 15 minutes. The reaction mixture was diluted with diethyl ether (10 mL) and water (5 mL). The organic layer was collected, washed with brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with 0-15% diethyl ether in DCM to afford the title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
191 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.64 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To an ice cold suspension of 2-(difluoromethoxy)phenol (6.54 g, 0.00408 mol), aluminum trichloride (0.0544 g, 0.000408 mol) and 1,1′-thiodibenzene (0.068 mL, 0.000408 mol) was added sulfuryl dichloride (3.61 mL, 0.0449 mmol) dropwise. The reaction was allowed to warm to room temperature and stirred for 16 hours. The reaction was diluted in dichloromethane (10.0 mL) and purified using silica gel column chromatography eluting with 0-20% EtOAc in heptane. The title compound was isolated as a colourless oil (2.33 g, 0.01195 mol, 29%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
0.0544 g
Type
reactant
Reaction Step One
Quantity
0.068 mL
Type
reactant
Reaction Step One
Quantity
3.61 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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